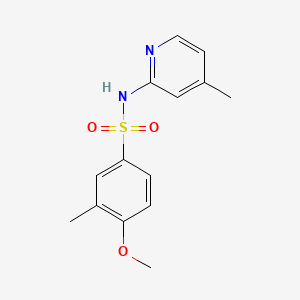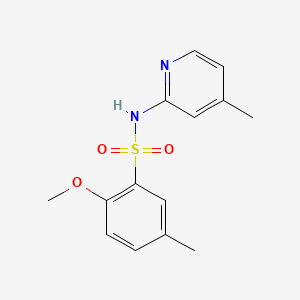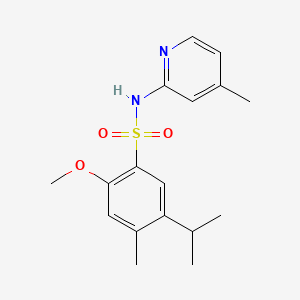![molecular formula C15H16ClN5O B604888 N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE CAS No. 1092308-04-7](/img/structure/B604888.png)
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Tetrazole Ring: The tetrazole ring can be formed through the cyclization of azide precursors with nitriles under acidic or basic conditions.
Final Coupling: The final step involves coupling the furan, chlorophenyl, and tetrazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted chlorophenyl derivatives
科学研究应用
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用机制
The mechanism of action of N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and tetrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE: Similar structure but with a different position of the chlorine atom on the phenyl ring.
N-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorophenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
1092308-04-7 |
|---|---|
分子式 |
C15H16ClN5O |
分子量 |
317.77g/mol |
IUPAC 名称 |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-2-8-21-19-15(18-20-21)17-10-13-6-7-14(22-13)11-4-3-5-12(16)9-11/h3-7,9H,2,8,10H2,1H3,(H,17,19) |
InChI 键 |
SVFWICCYZNVONI-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


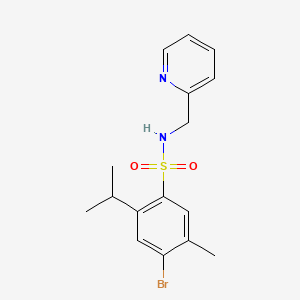
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604808.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604809.png)
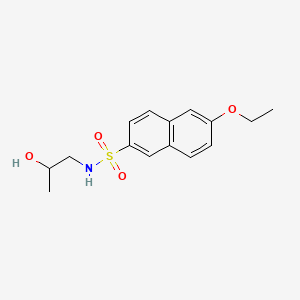
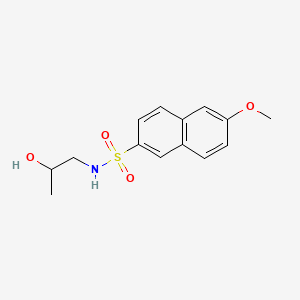
amine](/img/structure/B604815.png)
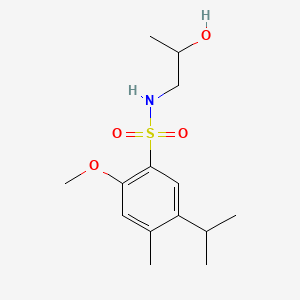

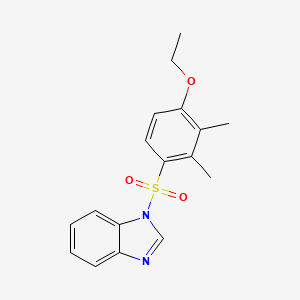
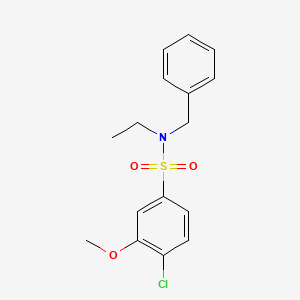
![4-methyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazole](/img/structure/B604822.png)
